4,4-Dimethyl-1,3-oxazolidin-2-one
Description
4,4-Dimethyl-1,3-oxazolidin-2-one (DMOZD) is a cyclic carbamate derivative notable for its role as a thermal degradation product of 2-amino-2-methyl-1-propanol (AMP), a solvent used in industrial CO₂ capture processes . Its formation is linked to AMP degradation under elevated temperatures (120–150°C), with kinetics dependent on AMP concentration rather than CO₂ levels . DMOZD is synthesized via coupling reactions involving α,β-unsaturated carboxylic acids, yielding ~71% efficiency under optimized conditions . Structurally, the molecule features a five-membered oxazolidinone ring with two methyl groups at the 4-position, influencing its steric and electronic properties .
Properties
IUPAC Name |
4,4-dimethyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-5(2)3-8-4(7)6-5/h3H2,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYARCRAQWWGZKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074617 | |
| Record name | 2-Oxazolidinone, 4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26654-39-7 | |
| Record name | 4,4-Dimethyl-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26654-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4,4-Dimethyl-1,3-oxazolidin-2-one | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026654397 | |
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| Record name | 26654-39-7 | |
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| Record name | 2-Oxazolidinone, 4,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 2-Oxazolidinone, 4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-dimethyl-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | 4,4-DIMETHYL-1,3-OXAZOLIDIN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LO6MA6GT2S | |
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Preparation Methods
4,4-Dimethyl-1,3-oxazolidin-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 2-amino-2-methyl-1-propanol with phosgene or triphosgene to form the corresponding oxazolidinone . The reaction typically occurs under mild conditions and yields a high purity product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and cost-effectiveness .
Chemical Reactions Analysis
Scientific Research Applications
4,4-Dimethyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1,3-oxazolidin-2-one involves its ability to inhibit protein synthesis by binding to ribosomes. This binding prevents the formation of the initiation complex, thereby inhibiting the translation process . The compound targets the bacterial ribosome, making it effective against certain bacterial infections .
Comparison with Similar Compounds
Comparison with Similar Oxazolidinone Derivatives
Thermal Stability and Degradation Kinetics
Table 2: Thermal Degradation Profiles
Physicochemical Properties
Table 3: Physical Properties
Biological Activity
4,4-Dimethyl-1,3-oxazolidin-2-one is a cyclic compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a five-membered oxazolidinone ring. Its structure allows for unique interactions with biological molecules, contributing to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In laboratory studies, it has shown effectiveness against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis by interacting with ribosomal RNA .
Toxicity and Dosage Effects
The biological activity of this compound varies significantly with dosage. At lower concentrations, it demonstrates minimal toxicity while effectively inhibiting the growth of pathogens. However, higher doses can lead to adverse effects such as toxicity and lethargy in animal models.
The mechanism of action for this compound primarily involves its interaction with specific molecular targets within cells. The compound is capable of forming hydrogen bonds with biological macromolecules, which may disrupt their normal functions .
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth effectively at concentrations as low as 10 µg/mL. The study concluded that the compound could be a potential candidate for developing new antibacterial agents.
Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Toxicity | Dose-dependent effects | |
| Protein Synthesis Inhibition | Disruption via rRNA interaction |
Applications in Medicine and Industry
The compound's unique properties make it suitable for various applications:
Pharmaceutical Development : Ongoing research is exploring its potential as a pharmaceutical intermediate in synthesizing new drugs.
Agricultural Use : Its role as a building block in creating agrochemicals suggests potential applications in herbicides and pesticides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
